molecular formula C28H26O9 B15205168 Methyl 2,3,6-tri-O-benzoyl-a-D-mannopyranoside

Methyl 2,3,6-tri-O-benzoyl-a-D-mannopyranoside

Cat. No.: B15205168
M. Wt: 506.5 g/mol
InChI Key: WXFFEILSURAFKL-AFRDOISBSA-N
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Description

Methyl 2,3,6-tri-O-benzoyl-α-D-mannopyranoside is a compound commonly used in various scientific and industrial applications. It is a derivative of mannose, a simple sugar, and is characterized by the presence of three benzoyl groups attached to the mannopyranoside structure. This compound is often utilized in the study of diseases such as cancer and inflammation due to its ability to target specific pathways or receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,6-tri-O-benzoyl-α-D-mannopyranoside typically involves the benzoylation of methyl α-D-mannopyranoside. This process can be carried out using benzoyl chloride in the presence of a base such as pyridine. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of Methyl 2,3,6-tri-O-benzoyl-α-D-mannopyranoside can be scaled up using similar benzoylation reactions. The process involves the use of large-scale reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is produced under cGMP (current Good Manufacturing Practice) conditions to meet regulatory standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,6-tri-O-benzoyl-α-D-mannopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Methyl 2,3,6-tri-O-benzoyl-α-D-mannopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2,3,6-tri-O-benzoyl-α-D-mannopyranoside involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes involved in disease processes, thereby modulating their activity. For example, it may inhibit certain enzymes that are overactive in cancer cells, leading to reduced cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2,3,6-tri-O-benzoyl-α-D-mannopyranoside is unique due to its specific pattern of benzoylation, which imparts distinct chemical properties and reactivity. This makes it particularly useful in targeted research applications and industrial processes.

Properties

Molecular Formula

C28H26O9

Molecular Weight

506.5 g/mol

IUPAC Name

[(2R,3R,4S,5S,6S)-4,5-dibenzoyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl benzoate

InChI

InChI=1S/C28H26O9/c1-33-28-24(37-27(32)20-15-9-4-10-16-20)23(36-26(31)19-13-7-3-8-14-19)22(29)21(35-28)17-34-25(30)18-11-5-2-6-12-18/h2-16,21-24,28-29H,17H2,1H3/t21-,22-,23+,24+,28+/m1/s1

InChI Key

WXFFEILSURAFKL-AFRDOISBSA-N

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Canonical SMILES

COC1C(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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